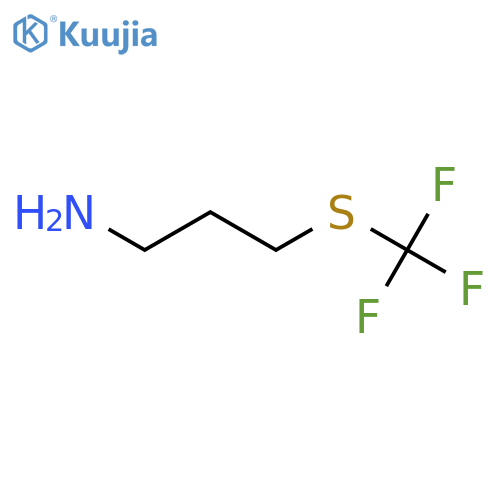Cas no 1208079-05-3 (3-Trifluoromethylsulfanyl-propylamine)

1208079-05-3 structure
商品名:3-Trifluoromethylsulfanyl-propylamine
3-Trifluoromethylsulfanyl-propylamine 化学的及び物理的性質
名前と識別子
-
- 3-Trifluoromethylsulfanyl-propylamine
- EN300-4361984
- AKOS015563035
- 3-(trifluoromethylsulfanyl)propan-1-amine
- 1208079-05-3
- 3-[(trifluoromethyl)sulfanyl]propan-1-amine
-
- インチ: InChI=1S/C4H8F3NS/c5-4(6,7)9-3-1-2-8/h1-3,8H2
- InChIKey: IBZNCAXUSLMFJD-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 159.03295492Da
- どういたいしつりょう: 159.03295492Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 72.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 51.3Ų
3-Trifluoromethylsulfanyl-propylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4361984-0.25g |
3-[(trifluoromethyl)sulfanyl]propan-1-amine |
1208079-05-3 | 95.0% | 0.25g |
$972.0 | 2025-03-15 | |
| Enamine | EN300-4361984-10.0g |
3-[(trifluoromethyl)sulfanyl]propan-1-amine |
1208079-05-3 | 95.0% | 10.0g |
$4545.0 | 2025-03-15 | |
| Enamine | EN300-4361984-0.5g |
3-[(trifluoromethyl)sulfanyl]propan-1-amine |
1208079-05-3 | 95.0% | 0.5g |
$1014.0 | 2025-03-15 | |
| Enamine | EN300-4361984-0.05g |
3-[(trifluoromethyl)sulfanyl]propan-1-amine |
1208079-05-3 | 95.0% | 0.05g |
$888.0 | 2025-03-15 | |
| Enamine | EN300-4361984-5.0g |
3-[(trifluoromethyl)sulfanyl]propan-1-amine |
1208079-05-3 | 95.0% | 5.0g |
$3065.0 | 2025-03-15 | |
| Enamine | EN300-4361984-2.5g |
3-[(trifluoromethyl)sulfanyl]propan-1-amine |
1208079-05-3 | 95.0% | 2.5g |
$2071.0 | 2025-03-15 | |
| Enamine | EN300-4361984-0.1g |
3-[(trifluoromethyl)sulfanyl]propan-1-amine |
1208079-05-3 | 95.0% | 0.1g |
$930.0 | 2025-03-15 | |
| Enamine | EN300-4361984-1.0g |
3-[(trifluoromethyl)sulfanyl]propan-1-amine |
1208079-05-3 | 95.0% | 1.0g |
$1057.0 | 2025-03-15 |
3-Trifluoromethylsulfanyl-propylamine 関連文献
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
1208079-05-3 (3-Trifluoromethylsulfanyl-propylamine) 関連製品
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
